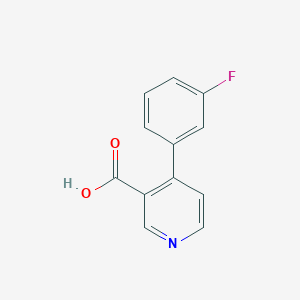

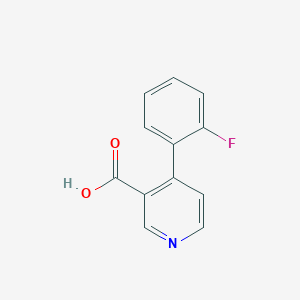

4-(2-Fluorophenyl)nicotinic acid

Vue d'ensemble

Description

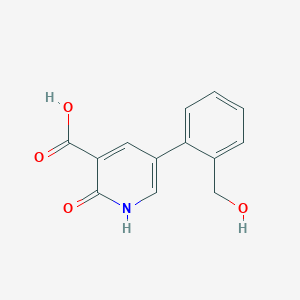

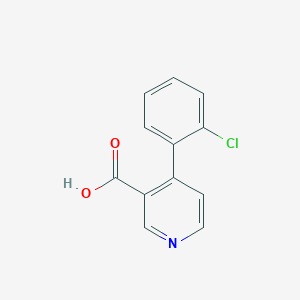

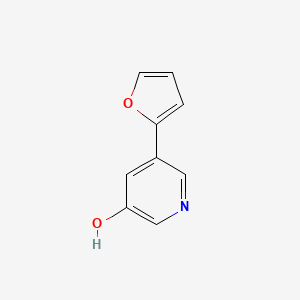

4-(2-Fluorophenyl)nicotinic acid, also known as 2-Fluoro-4-(pyridin-3-yl)benzoic acid, is a chemical compound that has been the subject of extensive scientific research. It is a member of the nicotinic acid family of compounds, which are known to have a wide range of biological activities.

Applications De Recherche Scientifique

Receptor Identification and Lipid-Lowering Effects

- PUMA-G and HM74 as Nicotinic Acid Receptors: The identification of PUMA-G and HM74 as receptors for nicotinic acid highlights its role in lipid regulation. These receptors are expressed in adipose tissue and mediate nicotinic acid's anti-lipolytic effect, impacting lipid metabolism and potentially aiding in dyslipidemia treatment (Tunaru et al., 2003).

Analgesic and Anti-inflammatory Applications

- Nicotinic Acid Derivatives as Analgesic and Anti-inflammatory Agents: A study synthesizing derivatives of nicotinic acid, including 2-substituted phenyl derivatives, found notable analgesic and anti-inflammatory activities. These derivatives could be promising for treating pain and inflammation, offering potential pharmaceutical applications (Khalil et al., 2013).

Insecticidal Properties

- Insecticidal Activity of Nicotinic Acid Derivatives: The synthesis of specific nicotinic acid derivatives showed promising insecticidal activities against various pests. This suggests a potential use of these compounds in agricultural pest control (Deshmukh et al., 2012).

Atherosclerosis Prevention

- Atherosclerosis Prevention through Nicotinic Acid Receptors: Nicotinic acid's role in preventing atherosclerosis, independent of its lipid-modifying effects, has been linked to the activation of its receptor GPR109A on immune cells. This discovery opens up avenues for using nicotinic acid in treating atherosclerosis and other inflammatory diseases (Lukasova et al., 2011).

Industrial Applications

- Industrial Production of Nicotinic Acid: Research on ecological methods to produce nicotinic acid from commercially available raw materials has been conducted, focusing on green chemistry and potential industrial applications. This research is crucial for sustainable and environmentally friendly production processes (Lisicki et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 4-(2-Fluorophenyl)nicotinic acid is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the concentration at which the rate is half of the Vmax (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

It’s known that ents are involved in the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound could potentially affect these processes.

Pharmacokinetics

It’s known that the compound is an irreversible and non-competitive inhibitor of ents , suggesting that it may have a long duration of action

Result of Action

The inhibition of ENTs by this compound could lead to changes in nucleotide synthesis and regulation of adenosine function . This could potentially result in various molecular and cellular effects, depending on the specific roles of these processes in different cell types.

Safety and Hazards

Orientations Futures

The future directions for research on “4-(2-Fluorophenyl)nicotinic acid” would likely depend on the results of initial studies on its properties and potential applications. Given the known biological activity of nicotinic acid, it’s possible that this compound could have interesting biological effects that warrant further investigation .

Propriétés

IUPAC Name |

4-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-9(11)8-5-6-14-7-10(8)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXSUTVRDUIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692415 | |

| Record name | 4-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261982-46-0 | |

| Record name | 4-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)